PC945 is a novel antifungal compound classified as a triazole, specifically designed for inhalation delivery to treat fungal infections, particularly in the lungs. It has shown significant efficacy against various pathogenic fungi, including strains resistant to conventional antifungal therapies. The compound is notable for its potent inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal membranes.
PC945 was synthesized by Sygnature Discovery Ltd. in Nottingham, UK, and has been developed primarily for the treatment of pulmonary fungal infections. It belongs to the class of triazole antifungals, which are characterized by their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. PC945 has been optimized for inhaled delivery, allowing for high local concentrations in the lungs while minimizing systemic exposure and potential toxicity to other organs .
The synthesis of PC945 involves several key steps that ensure its efficacy and safety as an inhaled therapeutic agent. The compound is micronized to enhance its solubility and bioavailability when administered via inhalation. The initial synthesis process includes the creation of a powder form that is suspended in sodium phosphate-buffered saline with wetting agents to achieve a concentration of 10 mg/mL. This suspension is then diluted with physiological saline before administration .
PC945 has a complex molecular structure characterized by its unique chemical formula:
The structural formula indicates the presence of multiple functional groups that contribute to its antifungal activity. The compound consists of a triazole ring, which is essential for its mechanism of action against fungal pathogens.
The primary chemical reaction involved in the action of PC945 is its interaction with the enzyme lanosterol 14α-demethylase (CYP51). This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
PC945 functions primarily through the inhibition of ergosterol synthesis in fungi. By targeting lanosterol 14α-demethylase, PC945 disrupts the integrity of the fungal cell membrane.
PC945 exhibits several key physical and chemical properties that contribute to its functionality as an inhaled antifungal agent.
PC945 is primarily investigated for its use in treating pulmonary infections caused by fungi such as Candida spp. and Aspergillus spp., particularly in immunocompromised patients who are at higher risk for severe infections.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3